![molecular formula C14H17F3O3 B14302515 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane CAS No. 121219-80-5](/img/structure/B14302515.png)
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of trifluoromethoxy groups on biological activity and molecular interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(Trifluoromethoxy)phenylboronic acid
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: Compared to these similar compounds, 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity . The trifluoromethoxy group also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
121219-80-5 |
|---|---|
Fórmula molecular |
C14H17F3O3 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
5-propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane |
InChI |
InChI=1S/C14H17F3O3/c1-2-3-10-8-18-13(19-9-10)11-4-6-12(7-5-11)20-14(15,16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
Clave InChI |
AZSKTSHFDPGCSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1COC(OC1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


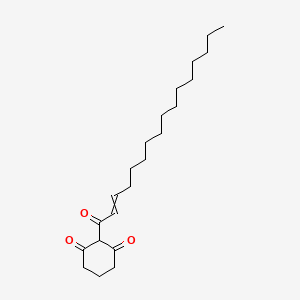
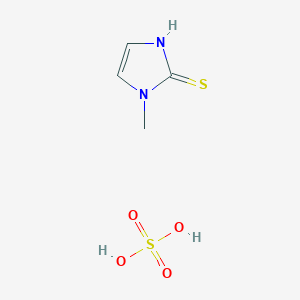


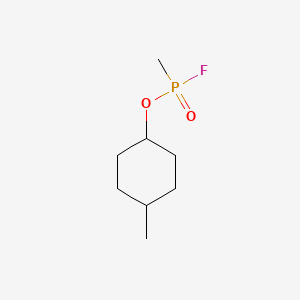

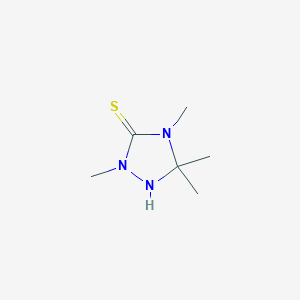
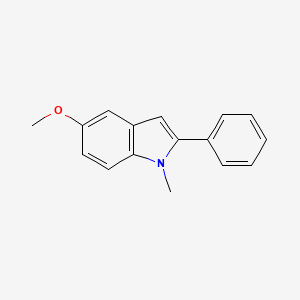

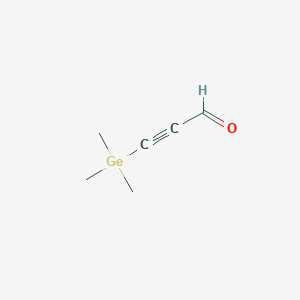
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
